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3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine

Cat. No.: B2882437
CAS No.: 261948-83-8
M. Wt: 256.69
InChI Key: LIKJWOAKPRERHV-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Core Structure in Organic and Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused heterocyclic system where an imidazole (B134444) ring is fused to a pyridine (B92270) ring. This arrangement results in a planar, aromatic structure with a bridgehead nitrogen atom, which is a key feature influencing its chemical and physical properties. bio-conferences.orgresearchgate.net

Imidazo[1,2-a]pyridine as a Privileged Scaffold for Research

In medicinal chemistry, the imidazo[1,2-a]pyridine nucleus is recognized as a "privileged scaffold". researchgate.netnih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents. nih.gov The significance of this scaffold is underscored by its presence in several commercially successful drugs. nih.govnih.govrsc.org

The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to exhibit a wide spectrum of pharmacological activities. researchgate.net Extensive research has demonstrated their efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant agents, among others. researchgate.netresearchgate.netnih.gov This versatility makes the scaffold a focal point for the discovery and development of novel therapeutic compounds. nih.gov

Table 1: Examples of Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug NameTherapeutic Use
ZolpidemSedative-hypnotic (insomnia treatment) nih.govrsc.org
AlpidemAnxiolytic (anxiety treatment) nih.govrsc.org
ZolimidineGastroprotective (antiulcer agent) nih.govrsc.org
OlprinoneCardiotonic agent (heart failure treatment) nih.govacs.org
SaripidemAnxiolytic acs.org
Minodronic acidAntiosteoporosis agent acs.orgmdpi.com

Role in the Development of Fused Bicyclic Nitrogen Heterocyclic Systems

Imidazo[1,2-a]pyridines are a prominent class within the broader family of fused bicyclic 5-6 heterocycles. rsc.org Their synthesis and functionalization are of immense interest in organic chemistry, not only for their biological applications but also for advancing synthetic methodologies. bio-conferences.orgrsc.org The structural architecture, characterized by the fusion of a five-membered imidazole ring with a six-membered pyridine ring, bears a resemblance to biologically crucial purine (B94841) and indole (B1671886) systems, which are fundamental components of nucleic acids and amino acids, respectively. bio-conferences.org This structural similarity is a contributing factor to their diverse biological activities. The development of novel synthetic routes to access this scaffold, such as condensation reactions, multicomponent reactions, and oxidative couplings, remains an active area of research. researchgate.netrsc.org

Applications Beyond Medicinal Chemistry: Functional Materials and Agrochemicals

While the primary focus of imidazo[1,2-a]pyridine research has been in medicinal chemistry, its applications extend to other scientific domains. chemimpex.com In materials science, certain derivatives are explored for their unique optoelectronic properties, including high quantum yields and good stability, making them valuable for the development of bioimaging probes, chemosensors, and other functional materials. researchgate.net Furthermore, the scaffold has shown potential in the field of agrochemicals. mdpi.com Research has been conducted on imidazo[1,2-a]pyridine derivatives for their potential use as antiviral agents against plant pathogens, such as the Tomato Spotted Wilt Virus (TSWV). nih.gov

Table 2: Non-Medicinal Applications of Imidazo[1,2-a]pyridine Derivatives

FieldApplicationResearch Finding
Materials ScienceBioimaging, Probes, ChemosensorsDerivatives exhibit favorable optoelectronic properties like high quantum yields and large Stokes shifts. researchgate.net
AgrochemicalsPlant AntiviralsMesoionic imidazo[1,2-a]pyridines demonstrated bioactivity against the Tomato Spotted Wilt Virus (TSWV). nih.gov
AgrochemicalsInsecticidesThe scaffold is recognized for its potential insecticidal activities. nih.gov

Overview of the Chemical Compound: 3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine

Within the extensive family of imidazo[1,2-a]pyridine derivatives, this compound represents a specific analogue with a distinct substitution pattern. It features a 4-chlorobenzoyl group attached to the C3 position of the imidazo[1,2-a]pyridine core.

Context within the Broader Imidazo[1,2-a]pyridine Class

The functionalization of the imidazo[1,2-a]pyridine ring is a key strategy for modulating its biological and chemical properties. While substitution is possible at various positions on both the imidazole and pyridine rings, the C3 position is particularly reactive towards electrophilic substitution and is a common site for introducing diverse functional groups. researchgate.netrsc.org The introduction of substituents at this position has been extensively explored to fine-tune the pharmacological profile of these compounds. acs.org Therefore, this compound is an example of a C3-aroylated derivative, a subclass that has been investigated for various potential applications.

Research Rationale for Investigating Benzoyl-Substituted Imidazo[1,2-a]pyridines

The rationale for synthesizing and studying benzoyl-substituted imidazo[1,2-a]pyridines, including the 4-chloro analogue, is rooted in structure-activity relationship (SAR) studies. The introduction of an aryl ketone (aroyl) moiety at the C3 position introduces a rigid, polar group that can engage in specific interactions with biological targets.

Research into related structures provides insight into the specific motivations:

Exploration of New Bioactivities: The synthesis of novel derivatives is a fundamental aspect of drug discovery. Attaching different aroyl groups allows researchers to explore how changes in stereoelectronics affect biological activity. For instance, related 3-imidazo[1,2-a]pyridinyl-1-arylpropenone compounds have been synthesized and evaluated for their antifungal properties. scirp.org

Modulation of Pharmacological Profiles: The 4-chlorophenyl group is a common substituent in medicinal chemistry. The chlorine atom is an electron-withdrawing group that can alter the electronic distribution of the entire molecule. It also increases lipophilicity, which can affect properties like cell membrane permeability and metabolic stability.

Development of Specific Therapeutic Agents: Research on 3-substituted imidazo[1,2-a]pyridines has been directed toward specific therapeutic areas, such as the development of antiulcer agents. nih.gov The benzoyl moiety serves as a handle that can be further modified to optimize binding to a specific enzyme or receptor.

In essence, the investigation of this compound is driven by the goal of systematically exploring the chemical space around the privileged imidazo[1,2-a]pyridine scaffold to identify new compounds with potentially useful and improved properties for various scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2O B2882437 3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine CAS No. 261948-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14(18)12-9-16-13-3-1-2-8-17(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKJWOAKPRERHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis of 3 4 Chlorobenzoyl Imidazo 1,2 a Pyridine and Derivatives

X-ray Crystallography for Detailed Molecular Architecture

X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and conformation in the solid state. While the crystal structure for the parent 3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine is not extensively detailed in the reviewed literature, a comprehensive analysis of a closely related derivative, 1-Methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridin-1-ium-2-olate, reveals key structural features that are largely applicable to this class of compounds nih.gov.

The spatial orientation of the 4-chlorophenyl group relative to the imidazo[1,2-a]pyridine (B132010) core is a critical conformational parameter. In the analyzed methyl-olate derivative, the plane of the 4-chlorophenyl group is significantly twisted out of the plane of the fused heterobicycle. The dihedral angle between these two planes is 51.14° nih.gov. A similar twisted conformation is observed in other derivatives, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, where the dihedral angle between the imidazo-pyridine system and the fluorophenyl ring is 53.77°. This non-coplanar arrangement is common and suggests that steric hindrance influences the molecule's preferred conformation, preventing a fully planar structure.

The specific conformation adopted by these molecules can be stabilized by intramolecular interactions. In the case of 1-Methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridin-1-ium-2-olate, a non-classical intramolecular hydrogen bond is observed. This interaction occurs between the alpha-hydrogen atom of the pyridine (B92270) ring and the oxygen atom of the benzoyl group, which helps to lock the conformation of the side chain relative to the core nih.gov. Such intramolecular forces are crucial in determining the molecule's shape and can influence its interaction with biological targets.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular forces. For the 1-Methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridin-1-ium-2-olate derivative, the crystal structure is stabilized by weak C-H···O and C-H···Cl interactions nih.gov. Specifically, the 'olate' oxygen atom and the chlorine atom of the benzoyl group act as acceptors in these non-covalent bonding interactions. These hydrogen bonds link the molecules together, building the three-dimensional supramolecular architecture nih.gov. In other derivatives, such as those with a fluorine substituent, C-H···F and C-H···O hydrogen bonds are responsible for linking molecules into a network.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining molecular structure in solution, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum provides characteristic signals for the protons of the imidazo[1,2-a]pyridine core and its substituents. While a detailed, assigned spectrum for the parent this compound is not available in the cited sources, data for the derivative 1-Methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridin-1-ium-2-olate in DMSO-d₆ offers significant insight nih.gov.

The protons on the 4-chlorophenyl group typically appear as a set of multiplets or two distinct doublets in the aromatic region. For the derivative, these are observed as multiplets at 7.68 ppm and 7.44 ppm nih.gov. The protons on the fused imidazo[1,2-a]pyridine ring system are observed at distinct chemical shifts, with the proton at the 9-position (using the numbering from the source) being the most downfield at 9.96 ppm, appearing as a doublet nih.gov. The other ring protons appear at 7.85 ppm (doublet of doublets), 7.61 ppm (doublet), and 7.34 ppm (doublet of doublets) nih.gov. The methyl group protons on the nitrogen atom give rise to a singlet at 3.38 ppm nih.gov. The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton in the molecule.

¹H NMR Data for 1-Methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridin-1-ium-2-olate in DMSO-d₆ nih.gov

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
9.96 d 1H 9-H
7.85 dd 1H 8-H
7.68 m 2H p-ClPh
7.61 d 1H 6-H
7.44 m 2H p-ClPh
7.34 dd 1H 7-H
3.38 s 3H 4-Me

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet. Numbering as per the cited source.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of the imidazo[1,2-a]pyridine core typically exhibits signals for its seven carbon atoms in distinct regions. The carbons of the pyridine ring (C-5, C-6, C-7, and C-8) and the imidazole (B134444) ring (C-2, C-3, and C-8a) resonate at characteristic chemical shifts influenced by the nitrogen atoms and the fused ring system.

In the case of this compound, the introduction of the 4-chlorobenzoyl group at the C-3 position significantly influences the chemical shifts of the surrounding carbon atoms. The carbonyl carbon of the benzoyl group is expected to resonate at a significantly downfield position, typically in the range of 180-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

The carbons of the 4-chlorophenyl ring will also display characteristic signals. The carbon atom directly attached to the chlorine (C-4') will be deshielded, while the other aromatic carbons will appear in the typical aromatic region (120-140 ppm), with their precise shifts influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

For a closely related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the reported ¹³C NMR data in DMSO-d₆ shows signals at 111.89, 115.78, 116.90, 111.87, 121.32, 126.18, 130.39, 132.79, 140.89, 147.48, 160.87, 165.96, and 185.45 ppm. The signal at 185.45 ppm is attributed to the aldehyde carbonyl carbon. By analogy, the benzoyl carbonyl carbon in this compound would be expected in a similar downfield region.

Based on these considerations, a predicted ¹³C NMR chemical shift assignment for this compound is presented in the interactive data table below.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2~145Adjacent to nitrogen in the imidazole ring.
C-3~120Attachment of the benzoyl group causes a downfield shift.
C-5~125Pyridine ring carbon.
C-6~113Pyridine ring carbon.
C-7~128Pyridine ring carbon.
C-8~117Pyridine ring carbon.
C-8a~140Bridgehead carbon.
C=O~185Deshielded carbonyl carbon.
C-1'~135Quaternary carbon of the chlorophenyl ring.
C-2'/C-6'~130Aromatic carbons ortho to the carbonyl group.
C-3'/C-5'~129Aromatic carbons meta to the carbonyl group.
C-4'~138Carbon attached to the chlorine atom.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₄H₉ClN₂O), the expected exact mass can be calculated, and the observation of the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.

Upon ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation. A primary fragmentation pathway would likely involve the cleavage of the bond between the imidazo[1,2-a]pyridine core and the 4-chlorobenzoyl group. This would lead to the formation of two major fragment ions: the 4-chlorobenzoyl cation and the imidazo[1,2-a]pyridin-3-yl cation.

Further fragmentation of the 4-chlorobenzoyl cation could involve the loss of a chlorine radical or a carbon monoxide molecule. The imidazo[1,2-a]pyridin-3-yl cation could undergo ring fragmentation, although the fused aromatic system would provide considerable stability.

A proposed fragmentation pattern is outlined in the interactive data table below.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound
m/zProposed FragmentFragmentation Pathway
256/258[C₁₄H₉ClN₂O]⁺Molecular Ion (M⁺)
139/141[C₇H₄ClO]⁺Cleavage of the C-C bond between the rings, formation of the 4-chlorobenzoyl cation.
117[C₇H₅N₂]⁺Cleavage of the C-C bond between the rings, formation of the imidazo[1,2-a]pyridin-3-yl cation.
111[C₇H₄O]⁺Loss of a chlorine radical from the 4-chlorobenzoyl cation.
90[C₆H₄N]⁺Fragmentation of the imidazo[1,2-a]pyridin-3-yl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent absorption band is anticipated to be the stretching vibration of the carbonyl group (C=O) of the benzoyl moiety. This strong absorption is typically observed in the region of 1630-1680 cm⁻¹ for aryl ketones. The conjugation of the carbonyl group with both the imidazo[1,2-a]pyridine ring and the 4-chlorophenyl ring would influence the exact position of this band.

Other significant absorptions would include the C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused heterocyclic ring and the phenyl ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group would likely be observed in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

A summary of the expected IR absorption bands is provided in the interactive data table below.

Interactive Data Table: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibration Type
3000-3100Aromatic C-HStretching
1630-1680Carbonyl (C=O)Stretching
1400-1600Aromatic C=C and C=NStretching
1000-1100C-ClStretching
700-900Aromatic C-HOut-of-plane bending

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula. For this compound (C₁₄H₉ClN₂O), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical values to confirm the purity and identity of the synthesized compound.

For the related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde (C₁₄H₉FN₂O), the calculated elemental analysis was C, 69.99%; H, 3.78%; N, 11.66%. The found values were C, 69.96%; H, 3.75%; N, 11.63%, showing excellent agreement. A similar level of agreement would be expected for the title compound.

The expected elemental analysis data for this compound is presented in the interactive data table below.

Interactive Data Table: Elemental Analysis Data for this compound (C₁₄H₉ClN₂O)
ElementTheoretical (%)Found (%)
Carbon (C)65.51
Hydrogen (H)3.53
Chlorine (Cl)13.81
Nitrogen (N)10.91
Oxygen (O)6.23

Computational Chemistry and Molecular Modeling Studies of Imidazo 1,2 a Pyridine Systems

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine, might bind to a protein target.

Molecular docking studies on various imidazo[1,2-a]pyridine (B132010) derivatives have revealed key insights into their binding modes with different protein targets. For instance, in studies of dimethylisoxazole-attached imidazo[1,2-a]pyridines as inhibitors of the CBP/P300 bromodomain, docking simulations have shown that the imidazo[1,2-a]pyridine core orients in a way that allows for crucial interactions within the binding pocket escholarship.org. The isoxazole group, for example, has been observed to form critical hydrogen bonds with asparagine residues (specifically Asn1168), mimicking the natural acetylated lysine substrate interactions escholarship.org.

For this compound, the 4-chlorobenzoyl group at the 3-position is expected to play a significant role in defining its binding orientation. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The benzoyl moiety can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the active site. Furthermore, the carbonyl oxygen is a potential hydrogen bond acceptor.

In a related crystal structure of 1-Methyl-3-(4-chlorobenzoyl)imidazo[1,2-a]pyridin-1-ium-2-olate, the imidazo[1,2-a]pyridine ring system is nearly planar, while the 4-chlorophenyl group is twisted at a significant dihedral angle relative to this plane nih.gov. This inherent conformational preference would be a key starting point for docking simulations, influencing how the molecule fits into a binding site.

Docking studies of other 3-acyl imidazo[1,2-a]pyrimidine derivatives against lanosterol 14α-demethylase (CYP51), an essential enzyme in fungi, have demonstrated that these compounds can achieve better binding energies than reference drugs like ketoconazole and fluconazole flogen.org. The binding modes in these cases are often characterized by interactions between the acyl group and key active site residues.

The table below summarizes typical interactions observed in docking studies of imidazo[1,2-a]pyridine derivatives.

Interaction TypePotential Residues InvolvedRole of 3-(4-Chlorobenzoyl) group
Hydrogen BondingAsparagine, Serine, ThreonineCarbonyl oxygen as an acceptor
Halogen BondingElectron-rich atoms (e.g., backbone carbonyls)Chlorine atom as a halogen bond donor
π-π StackingPhenylalanine, Tyrosine, TryptophanBenzoyl and imidazo[1,2-a]pyridine rings
Hydrophobic InteractionsLeucine, Valine, IsoleucinePhenyl and pyridine (B92270) rings
Cation-π InteractionsArginine, LysineImidazo[1,2-a]pyridine ring system

The analysis of binding site occupancy focuses on how well the ligand fits within the confines of the protein's active site. The conformational fitting of this compound would be largely dictated by the rotational freedom around the bond connecting the benzoyl group to the imidazo[1,2-a]pyridine core.

As observed in the crystal structure of a closely related compound, there is a defined dihedral angle between the planar imidazo[1,2-a]pyridine ring and the 4-chlorophenyl group nih.gov. This suggests that while there is rotational flexibility, certain conformations are energetically favored. During docking simulations, various conformers of the ligand are typically generated and scored to identify the one that best complements the shape and chemical environment of the binding site.

Studies on other imidazo[1,2-a]pyridine derivatives have shown that modifications to the substituent at the 3-position can significantly alter the binding mode and occupancy of the active site. For example, the addition of a bulky group might lead to a different orientation to avoid steric clashes, or it could provide additional beneficial interactions that enhance binding affinity. The 4-chlorobenzoyl group in the titular compound is of a significant size and its orientation will be critical for optimal fitting. The planarity of the imidazo[1,2-a]pyridine core allows it to slide into narrow pockets, while the three-dimensional nature of the 4-chlorobenzoyl substituent can allow for interactions in multiple directions within the binding site.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed understanding of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations are crucial for assessing the stability of the binding pose predicted by molecular docking. A stable complex in an MD simulation is often characterized by a low root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation.

For imidazo[1,2-a]pyridine-3-carboxamide analogues targeting pantothenate synthetase, MD simulations of a docked complex were performed for 1.2 nanoseconds. The results indicated that the complex was stable, with an acceptable RMSD value of less than 3 Å . Such simulations provide detailed information on the persistence of key interactions, like hydrogen bonds, and can reveal the role of water molecules in mediating ligand-protein contacts .

In the case of a this compound-protein complex, an MD simulation would track the conformational changes of the ligand within the binding site. It would also monitor the stability of the interactions predicted by docking, such as the halogen bond from the chlorine atom and hydrogen bonds to the carbonyl oxygen. The flexibility of the protein's side chains in response to the ligand's presence can also be observed, providing a more realistic model of the binding event.

The table below outlines the key parameters analyzed in MD simulations to assess complex stability.

ParameterDescriptionIndication of Stability
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.A low and stable RMSD value for both the ligand and protein backbone.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Lower RMSF values in the binding site residues upon ligand binding can indicate stabilization.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over time.Persistent hydrogen bonds between the ligand and protein throughout the simulation.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value suggests the protein is not undergoing major unfolding.

For enzymes that have their active sites buried within catalytic tunnels, MD simulations are particularly valuable for understanding how substrates and inhibitors access and navigate these channels. While there is no specific information available for this compound in this context, the general methodology can be described.

MD simulations can be used to map the energetic landscape of a ligand's journey from the solvent into the active site. Techniques like steered molecular dynamics (SMD) can be employed to pull a ligand through a tunnel, providing insights into the forces and interactions involved. This can help to identify potential bottlenecks or key residues that facilitate or hinder ligand entry and exit. Such studies are crucial for understanding the kinetics of inhibition and for designing inhibitors that can efficiently access buried active sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activities. For example, a 3D-QSAR model for imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents was generated, resulting in a statistically significant model with good predictive power researchgate.net. Such models use molecular fields (steric, electrostatic, hydrophobic, etc.) to quantify the properties of a set of aligned molecules. The resulting contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity.

In a hypothetical QSAR study of a series of 3-aroylimidazo[1,2-a]pyridines including this compound, various molecular descriptors would be calculated to represent the structural features of the molecules. These descriptors can be categorized as follows:

Descriptor ClassExamplesRelevance to this compound
Electronic Dipole moment, HOMO/LUMO energies, partial chargesThe electronegativity of the chlorine and oxygen atoms will significantly influence these properties.
Steric Molecular weight, molar refractivity, van der Waals volumeThe size and shape of the 4-chlorobenzoyl group are key steric features.
Hydrophobic LogP (partition coefficient)The chlorophenyl group contributes significantly to the hydrophobicity of the molecule.
Topological Connectivity indices, shape indicesDescribe the branching and overall shape of the molecule.
Quantum Chemical Electrostatic potential, polarizabilityProvide a detailed description of the electron distribution and reactivity.

By correlating these descriptors with the measured biological activity of a series of compounds, a QSAR model can be built. For this compound, a QSAR model could help to understand, for example, whether the chloro-substitution at the 4-position of the benzoyl ring is optimal for activity, or if other substituents (electron-donating or -withdrawing) at different positions would be more favorable.

Development of 3D-QSAR Models (e.g., Atom-based)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are pivotal for understanding how the three-dimensional properties of a molecule influence its biological activity. For imidazo[1,2-a]pyridine systems, atom-based 3D-QSAR models have been developed to correlate the structural features of a series of compounds with their observed biological activities. openpharmaceuticalsciencesjournal.com

In a representative study on a set of imidazo[1,2-a]pyridine-3-carboxamide analogues, an atom-based 3D-QSAR model was generated. openpharmaceuticalsciencesjournal.comresearchgate.net This approach aligns the molecules in a dataset and then places them in a grid of cubes. The contribution of different atomic properties (e.g., hydrophobic, hydrogen-bond donor/acceptor, electron-withdrawing) within each cube is then correlated with the biological activity using partial least squares (PLS) regression.

The statistical quality of the generated 3D-QSAR model is crucial for its predictive power. A robust model was developed for a training set of twenty-seven imidazo[1,2-a]pyridine analogues, which was then validated using a test set of eleven compounds. researchgate.net The high correlation coefficient (R²) for the training set indicates a strong correlation between the model's descriptors and the biological activity. The predictive ability of the model was confirmed by the high cross-validation correlation coefficient (Q²) and the strong correlation between predicted and actual activities for the test set (Pearson-R). researchgate.net

Table 1: Statistical Results of a 3D-QSAR Model for Imidazo[1,2-a]pyridine Analogues researchgate.net

Parameter Description Value
Training Set (27 compounds)
Correlation Coefficient 0.9181
SD Standard Deviation 0.3305
F Variance Ratio 85.9
Test Set (11 compounds)
Cross-validation Correlation Coefficient 0.6745
RMSE Root Mean Square Error 0.65

This interactive table summarizes the statistical validation of the atom-based 3D-QSAR model, demonstrating its robustness and predictive capability.

Common Pharmacophore Hypothesis Generation and Validation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This ligand-based approach is fundamental when the structure of the biological target is unknown. openpharmaceuticalsciencesjournal.com For the imidazo[1,2-a]pyridine class, common pharmacophore hypotheses (CPH) have been generated to define the key structural features necessary for activity. researchgate.net

One such study on imidazo[1,2-a]pyridine-3-carboxamide analogues resulted in a five-featured pharmacophore hypothesis, designated HHPRR. This hypothesis consists of two hydrophobic features (H), two aromatic rings (R), and one positive ionizable feature (P). openpharmaceuticalsciencesjournal.comresearchgate.net The generation of this CPH involves identifying common features among a set of active molecules and their spatial relationships. The best hypothesis is selected based on statistical scoring and its ability to rationalize the structure-activity relationship of the dataset. researchgate.net This validated pharmacophore can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. acs.org DFT studies on imidazo[1,2-a]pyridine and its derivatives have provided significant insights into their geometry, stability, and reactivity. scirp.orgresearchgate.net Calculations are often performed using functionals like B3LYP combined with a basis set such as 6-31G(d) or 6-311G++(d,p) to obtain optimized molecular geometries and electronic properties. acs.orgresearchgate.net The calculated geometric parameters, such as bond lengths and angles, for the core imidazo[1,2-a]pyridine structure show good agreement with experimental X-ray crystallography data. researchgate.net

Table 2: Selected Optimized Geometric Parameters of Imidazo[1,2-a]pyridine from DFT (B3LYP/6-31G(d)) Calculations researchgate.net

Parameter Bond/Angle Calculated Value Experimental (X-ray) Value
Bond Lengths (Å)
C2–C3 1.3875 1.343
C5–N6 1.4328 1.398
N7–C8 1.3746 1.334
**Bond Angles (°) **
C2–C3–C5 119.88 118.6
C3–C5–N7 131.05 132.7

This interactive table compares theoretically calculated geometric parameters with experimental data, validating the accuracy of the DFT approach for the imidazo[1,2-a]pyridine system.

Insight into Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the electronic structure and predicting the chemical reactivity of imidazo[1,2-a]pyridine systems. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Δℰ) is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η) and softness (S), further quantify the molecule's reactivity. scirp.org Additionally, Molecular Electrostatic Potential (MEP) maps and Fukui functions help identify the specific sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. scirp.orgscirp.org For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, for instance, analysis revealed that the nitrogen atoms of the 6-π electron system and oxygen atoms are common nucleophilic sites. scirp.org Such studies are crucial for understanding reaction mechanisms and designing molecules with desired reactivity profiles.

Other Computational Approaches (e.g., Prime MMGBSA, QikProp for molecular descriptors and ADMET prediction)

Beyond 3D-QSAR and DFT, other computational methods are employed to refine the understanding of imidazo[1,2-a]pyridine derivatives, particularly concerning their interaction with biological targets and their drug-likeness.

The Prime Molecular Mechanics Generalized Born Surface Area (Prime MM-GBSA) method is used to calculate the binding free energy of a ligand to its receptor. openpharmaceuticalsciencesjournal.comnih.gov This approach provides a more accurate estimation of binding affinity than standard docking scores by considering factors like solvation energy. In studies of imidazo[1,2-a]pyridine analogues, Prime MM-GBSA has been used to rescore docking poses and better predict the binding energy (ΔG Bind) of the ligand-protein complex. openpharmaceuticalsciencesjournal.com

QikProp is a tool used for the rapid prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as other pharmaceutically relevant molecular descriptors. researchgate.netschrodinger.com Predicting these properties early in the drug discovery process is essential to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. schrodinger.com For imidazo[1,2-a]pyridine analogues, QikProp has been used to calculate a wide range of descriptors to assess their drug-likeness. openpharmaceuticalsciencesjournal.comresearchgate.net

Table 3: Examples of Molecular Descriptors and ADMET Properties Predicted by QikProp openpharmaceuticalsciencesjournal.comschrodinger.com

Property/Descriptor Description
Physicochemical
Molecular Weight Mass of the molecule
logP (octanol/water) Lipophilicity/hydrophobicity
logS (water solubility) Aqueous solubility
Pharmacokinetic
logBB (brain/blood) Predicted brain-blood barrier penetration
Caco-2 Permeability In vitro model for intestinal absorption
logKhsa Binding to human serum albumin
Drug-Likeness
#ROTB Number of rotatable bonds

This interactive table lists key properties predicted by the QikProp module, which are vital for evaluating the drug-like potential of compounds like this compound.

Structure Activity Relationship Sar Studies Pertaining to the Imidazo 1,2 a Pyridine Scaffold

Methodologies for SAR Determination

The elucidation of structure-activity relationships is a systematic process that employs a combination of synthetic chemistry and biological screening techniques. These methods allow researchers to correlate specific structural features with observed biological effects.

Systematic Chemical Modification and Analog Synthesis

A primary strategy for determining SAR is the systematic modification of a lead compound and the synthesis of a series of related analogs. researchgate.net This approach involves altering specific parts of the molecule to observe the resulting impact on its interaction with a biological target. For the imidazo[1,2-a]pyridine (B132010) scaffold, this often involves a methodical exploration of its various substitution points. nih.gov

Researchers begin by identifying a "hit" compound and then create a library of derivatives by introducing different functional groups at designated positions. For instance, new imidazo[1,2-a]pyridines with various substituents at the 3-position have been synthesized to evaluate their potential as anti-ulcer agents. nih.gov In other studies, to efficiently identify potent inhibitors of the c-Met receptor tyrosine kinase, an initial substituent was selected for the C-6 position while systematically varying the substituents at the C-7 and C-8 positions. nih.gov Similarly, a range of 6-substituted imidazo[1,2-a]pyridines were synthesized via multicomponent coupling reactions to assess their activity against colon cancer cell lines. nih.gov This iterative process of designing, synthesizing, and testing analogs provides a clear picture of the chemical features essential for bioactivity. nih.gov

High-Throughput Screening (HTS) Approaches for Initial Hit Identification

High-Throughput Screening (HTS) is a crucial methodology in modern drug discovery for identifying initial lead compounds, or "hits," from vast chemical libraries. nih.gov This automated process allows for the rapid testing of millions of compounds against a specific biological target. dndi.org Several potent imidazo[1,2-a]pyridine derivatives have been discovered through HTS campaigns.

For example, an HTS campaign against the kinetoplastid parasite Trypanosoma cruzi identified an imidazo[1,2-a]pyridine compound as a hit, which also demonstrated efficacy against Leishmania donovani. nih.govresearchgate.net In another instance, whole-cell HTS of an extensive compound library yielded several imidazo[1,2-a]pyridine compounds as potent lead molecules against Mycobacterium tuberculosis. nih.gov The hits identified through HTS serve as the starting point for more focused SAR studies, where systematic chemical modifications are then employed to optimize their potency and drug-like properties. dndi.org

Positional and Substituent Effects on Biological Target Interaction

The specific position and chemical nature of substituents on the imidazo[1,2-a]pyridine core and its associated moieties dramatically influence the compound's biological activity.

Influence of Substituents at Position 3 (e.g., carbonyl, carboxamide, aryl)

The C-3 position of the imidazo[1,2-a]pyridine ring is a critical site for modification, and the nature of the substituent at this position can profoundly affect biological activity. researchgate.net SAR studies have explored a variety of functional groups, including carboxamides, carboxylates, and aryl groups.

In the development of antitubercular agents, initial SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that an N-benzylcarboxamide was highly potent. rsc.org In contrast, other modifications, such as creating a tertiary carboxamide or reversing the amide linkage, led to a loss of activity. rsc.org Further investigations showed that 3-carboxylate derivatives were more potent than the corresponding 3-oxoacetamides and 3-acetamides. nih.gov The introduction of an aryl group, such as a p-chlorophenyl moiety, at the C-3 position has also been shown to result in high inhibitory activity against certain cancer cell lines. westminster.ac.uk These findings highlight the sensitivity of biological activity to the specific chemical architecture at the C-3 position.

Table 1: Effect of C-3 Substituents on Antitubercular Activity of Imidazo[1,2-a]pyridines
C-3 Substituent TypeExampleObserved ActivityReference
N-BenzylcarboxamideCompound 7Potent (MIC₈₀, 0.045 μM) rsc.org
Tertiary Carboxamide-Activity abolished rsc.org
Reversed Amide-Activity abolished rsc.org
3-Carboxylates-More potent series nih.gov
3-Oxoacetamides-Less potent series nih.gov

Impact of Substitutions on the Fused Pyridine (B92270) Ring (e.g., Position 6)

Substitutions on the pyridine portion of the imidazo[1,2-a]pyridine scaffold are also crucial for modulating biological activity. The C-6 position, in particular, has been a key focus of SAR studies. Research has shown that introducing heteroaryl or phenyl groups at this position can yield compounds with good inhibitory activity against targets like the c-Met kinase. nih.gov

Specifically, the introduction of polar groups on a 6-phenyl substituent was found to have a significant positive influence on cellular activity. nih.gov For example, benzonitrile (B105546) analogues at the C-6 position demonstrated improved c-Met inhibition. nih.gov In the context of antitubercular agents, the presence of a chloro group at C-6, combined with an ethyl group at C-2, resulted in a compound with significantly improved potency against both extracellular and intracellular M. tuberculosis. rsc.org Furthermore, the imidazo[1,2-a]pyridine group itself has been used as a key substituent at position 6 of other heterocyclic systems, such as quinazolines, to create effective PI3Kα inhibitors. mdpi.com These examples underscore the strategic importance of C-6 modifications in tuning the biological profile of these compounds. nih.gov

Table 2: Effect of C-6 Substituents on Biological Activity of Imidazo[1,2-a]pyridines
C-6 SubstituentTarget/ActivityObservationReference
Heteroaryl groupsc-Met inhibitionDisplayed good inhibition nih.gov
Benzonitrile on 6-phenylc-Met inhibitionImproved cellular activity nih.gov
ChloroAntitubercularSignificantly improved potency rsc.org
Various aryl/heteroarylColon CancerExcellent activity against HT-29 and Caco-2 cells nih.gov

Effects of Substituents on the Benzoyl Moiety (e.g., Chlorination Pattern)

The benzoyl group at position C-3 is a key structural feature of 3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine. The substitution pattern on this phenyl ring, including the position and number of chlorine atoms, is a critical determinant of biological activity. While SAR studies often focus on the core heterocycle, modifications to appended aryl rings are equally important.

For example, in a series of imidazo[1,2-a]pyridine derivatives designed as cholinesterase inhibitors, compounds with a phenyl side chain were evaluated. nih.gov A derivative featuring a 3,4-dichlorophenyl moiety at C-2 was identified as the most potent inhibitor of butyrylcholinesterase (BChE) in the series, suggesting that multiple chlorine substituents can enhance activity for certain targets. nih.gov In another study, a compound with a p-chlorophenyl group at the C-3 position demonstrated high inhibitory activity against the HT-29 cancer cell line. westminster.ac.uk Generally, the presence of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the imidazo[1,2-a]pyridine core can influence the electronic properties and binding interactions of the entire molecule, thereby modulating its biological effects. nih.gov The specific chlorination pattern can affect factors like lipophilicity and the potential for halogen bonding, which can alter how the compound fits into the binding pocket of its target protein.

Role of Lipophilicity and Steric Bulk in Binding Affinity

Lipophilicity, often quantified by the partition coefficient (log P), plays a crucial role in a compound's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins. For imidazo[1,2-a]pyridine derivatives, a well-defined correlation between lipophilicity and anti-parasitic activity has been observed, suggesting an optimal lipophilicity range for maximal biological response. The presence of the chlorine atom on the benzoyl ring of this compound increases its lipophilicity, which can enhance its interaction with hydrophobic residues in a binding site.

Steric bulk is another important factor. The size and shape of the 3-(4-chlorobenzoyl) group influence how the molecule fits into the binding pocket of a biological target. While some degree of steric bulk is often necessary for optimal interactions, excessively large substituents can lead to steric clashes, thereby reducing binding affinity. For instance, in some series of pyridine derivatives, it has been noted that bulky groups can lead to lower antiproliferative activity. nih.gov

The orientation of the 4-chlorophenyl ring relative to the imidazo[1,2-a]pyridine core is also governed by steric factors. This conformation is crucial for positioning the key interacting groups correctly within the active site of a target protein.

To illustrate the impact of varying substituents on lipophilicity and, consequently, on a hypothetical binding affinity, consider the following data:

Compound3-Benzoyl Substituent (R)Calculated logPHypothetical Relative Binding Affinity
1 -H3.11.0
2 -Cl (para)3.81.5
3 -CH3 (para)3.51.2
4 -OCH3 (para)3.21.1
5 -CF3 (para)4.01.3

This table presents hypothetical data for illustrative purposes, based on general SAR principles for imidazo[1,2-a]pyridine derivatives.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, several key pharmacophoric elements can be identified that are crucial for its biological activity.

The core imidazo[1,2-a]pyridine scaffold is a primary pharmacophoric feature. This bicyclic, nitrogen-containing ring system serves as a rigid framework that correctly orients the substituents for interaction with the target. The nitrogen atoms within this scaffold can act as hydrogen bond acceptors, contributing to the binding energy.

The 3-benzoyl linker is another critical component. The carbonyl group within this linker can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a protein's active site. The planarity of the benzoyl group also facilitates π-π stacking interactions with aromatic amino acid residues.

The 4-chlorophenyl group is a key contributor to the pharmacophore. The phenyl ring itself can engage in hydrophobic and π-π stacking interactions. The chlorine atom at the para position is particularly important. As an electron-withdrawing group, it can modulate the electronic properties of the phenyl ring, influencing its interaction with the target. Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized as important in drug-receptor binding.

Based on these observations, a hypothetical pharmacophore model for this compound and related analogs can be proposed, comprising:

A heterocyclic core (imidazo[1,2-a]pyridine).

A hydrogen bond acceptor (the carbonyl oxygen).

An aromatic ring (the phenyl group).

A halogen bond donor (the chlorine atom).

Divergence in SAR Based on Different Biological Assays or Substrates

The structure-activity relationship for a series of compounds, including derivatives of this compound, can vary significantly depending on the biological assay used or the specific substrate or target being investigated. This divergence arises because different biological targets have unique three-dimensional structures and binding site characteristics.

For example, in a study of 2-arylimidazo[1,2-a]pyridines as anticholinesterase agents, it was found that compounds with a phenyl side chain exhibited better butyrylcholinesterase (BChE) inhibition, while those with a biphenyl (B1667301) moiety were more effective against acetylcholinesterase (AChE). nih.gov This demonstrates that even subtle changes in the target enzyme can lead to different SAR profiles. In this context, electron-withdrawing substituents, such as the chloro group in this compound, were found to be important for BChE inhibition. nih.gov

Conversely, when tested for anticancer activity, the SAR might be entirely different. For instance, in a series of 3-aminoimidazo[1,2-a]pyridines, a p-chlorophenyl group at the C-3 position was found to influence activity against colon cancer cell lines. nih.gov The specific interactions required for inhibiting a kinase involved in cancer cell proliferation will likely differ from those needed to inhibit an enzyme like cholinesterase.

The following table illustrates how the SAR for a hypothetical series of 3-aroyl-imidazo[1,2-a]pyridines might diverge across two different biological assays:

Compound3-Aroyl SubstituentActivity in Kinase Assay (IC50, µM)Activity in Antiviral Assay (EC50, µM)
A 4-Chlorobenzoyl0.55.2
B 4-Methoxybenzoyl2.11.8
C 4-Nitrobenzoyl0.88.9
D Benzoyl3.53.4

This table presents hypothetical data to illustrate the concept of SAR divergence.

In this hypothetical example, the presence of an electron-withdrawing group like chloro or nitro at the 4-position of the benzoyl ring is favorable for kinase inhibition, whereas a methoxy (B1213986) group is detrimental. In the antiviral assay, the trend is different, with the methoxy-substituted compound showing the best activity. This highlights the importance of evaluating compounds in multiple, target-specific assays to fully understand their SAR.

Mechanistic Investigations of Biological Targets and Modes of Action for Imidazo 1,2 a Pyridine Derivatives

Target Identification Strategies

Identifying the specific cellular components with which a bioactive compound interacts is a foundational step in drug discovery. For imidazo[1,2-a]pyridine (B132010) derivatives, a combination of microbiological and genomic approaches has proven effective in pinpointing their biological targets, particularly in the context of infectious diseases.

Whole-Cell Screening and Spontaneous Resistant Mutant Generation

Whole-cell screening is a primary strategy to identify compounds with desired biological effects, such as antimicrobial activity. In the case of imidazo[1,2-a]pyridines, high-throughput screening of extensive compound libraries against pathogenic bacteria like Mycobacterium tuberculosis and Mycobacterium bovis BCG has led to the identification of potent inhibitors. plos.orgnih.gov

Once a hit compound is identified, a powerful method for target identification is the generation of spontaneous resistant mutants. This involves exposing a large population of the target organism (e.g., bacteria) to concentrations of the compound that are lethal to the wild-type population (typically at multiples of the minimum inhibitory concentration, or MIC). plos.orgnih.gov Any colonies that survive have likely acquired a genetic mutation that confers resistance. For imidazo[1,2-a]pyridine derivatives, researchers have successfully generated resistant mutants of M. bovis BCG by plating approximately 10⁸ cells on media containing the inhibitors at five times their MIC. plos.orgnih.gov The emergence of resistant colonies provides a crucial tool for pinpointing the drug's target.

Whole Genome Sequencing for Target Gene Identification (e.g., qcrB)

With resistant mutants in hand, whole-genome sequencing (WGS) offers an unbiased and efficient method to identify the genetic basis of resistance. By comparing the entire genome of the resistant mutant to that of the wild-type parent strain, specific single nucleotide polymorphisms (SNPs) or other genetic alterations can be identified.

This approach was instrumental in identifying the target of a series of antitubercular imidazo[1,2-a]pyridines. plos.orgnih.gov WGS of resistant M. bovis BCG mutants revealed a consistent SNP in the qcrB gene. plos.orgnih.govnih.gov The qcrB gene encodes for a subunit of the ubiquinol-cytochrome c reductase (complex III) of the electron transport chain, which is essential for cellular respiration and energy production. The identified mutation, a single base change from ACC to GCC, resulted in a threonine to alanine substitution at position 313 (T313A) of the QcrB protein. plos.orgnih.gov The fact that mutants raised against different imidazo[1,2-a]pyridine analogs all harbored mutations in the same gene provided strong evidence that QcrB is the common target for this class of compounds. plos.orgnih.gov

Compound SeriesOrganismMethodIdentified TargetMutation
Imidazo[1,2-a]pyridines (IPs)M. bovis BCGSpontaneous resistance and WGSQcrBT313A

Gene Dosage Experiments for Target Validation

To further validate a putative target identified through WGS, gene dosage experiments can be performed. This technique involves overexpressing the target gene in the wild-type organism. The underlying principle is that if the compound's efficacy is due to the inhibition of the target protein, then an increased cellular concentration of that protein should require a higher concentration of the compound to achieve the same inhibitory effect, leading to an increase in the MIC.

This validation strategy was successfully employed for the imidazo[1,2-a]pyridine series targeting QcrB. plos.orgnih.gov When the qcrB gene was overexpressed in wild-type M. bovis BCG, the strain exhibited a significant increase in the MIC for the imidazo[1,2-a]pyridine inhibitors. For one particular derivative, the MIC increased from 0.5 µM in the wild-type to over 8 µM in the overexpressing strain. plos.orgnih.gov This result confirmed that QcrB is indeed the physiological target of this series of imidazo[1,2-a]pyridine inhibitors.

Elucidation of Molecular Mechanisms

Following target identification, the next step is to understand how the compound interacts with its target at a molecular level to exert its biological effect. This is typically achieved through in vitro biochemical and biophysical assays.

Enzyme Inhibition Studies (e.g., ATP Synthase, Glutamine Synthetase, Aldehyde Dehydrogenase, Autotaxin, Bromodomains)

Imidazo[1,2-a]pyridine derivatives have been found to inhibit a diverse range of enzymes through direct interaction, and these inhibitory activities are often quantified by their half-maximal inhibitory concentration (IC50).

Biochemical and Biophysical Characterization of Target Engagement

No studies detailing the biochemical assays or biophysical techniques used to characterize the interaction of 3-(4-Chlorobenzoyl)imidazo[1,2-a]pyridine with any biological target were found.

Mechanistic Insights from Co-Crystal Structures with Biological Targets

There are no published co-crystal structures of this compound in complex with any biological targets.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)Key AdvantageReference
Friedel-Crafts AcylationAlCl₃85–92Scalable, minimal purification
Suzuki CouplingPd(PPh₃)₄70–80Broad substrate scope
Nucleophilic SubstitutionK₂CO₃/DMF60–75Functional group diversity

Basic: How is the structural integrity of 3-(4-chlorobenzoyl)imidazo[1,2-a]pyridine confirmed in synthetic protocols?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the C-3 acyl group in acetylated derivatives shows a deshielded carbonyl peak at δ 168–170 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles, as seen in the crystal structure of 5′-chloro-6-(4-chlorobenzoyl) analogs (CCDC deposition: 8HZ) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 315 for 3-(p-tolyl) derivatives) .

Advanced: What computational approaches predict the biological target interactions of this compound derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding. For GABA receptors, acetylated derivatives show favorable binding energies (-9.2 to -10.5 kcal/mol) due to π-π stacking with Phe200 .
  • Electrostatic Potential Mapping (EPM) : Predicts charge distribution to optimize substituents. Neutral C-3 charge correlates with CENP-E inhibition (IC₅₀ = 3.6 nM for 5-methoxy analogs) .
  • MD Simulations : AMBER or GROMACS assess binding stability over 100 ns trajectories, identifying key residues (e.g., His102 in benzodiazepine receptors) .

Advanced: How do structural modifications at C-2 and C-7 influence the pharmacological profile of imidazo[1,2-a]pyridine analogs?

Methodological Answer:

  • C-2 Halogenation : Chlorine/fluorine enhances mitochondrial receptor selectivity (ΔG = -8.3 kcal/mol vs. -6.9 for non-halogenated analogs) by increasing hydrophobic interactions .
  • C-7 Piperazine Substitution : Improves solubility and CNS penetration. For example, 7-(4-methylpiperazin-1-yl) derivatives exhibit 3-fold higher blood-brain barrier permeability (logBB = 0.52) .
  • Biological Impact :
    • Anticancer Activity : 8-Hydroxy-2-(i-propyl) derivatives inhibit HeLa cell proliferation (GI₅₀ = 130 nM) via tubulin destabilization .
    • Antimicrobial Effects : Sulfonamide groups at C-2 enhance Gram-positive bacterial inhibition (MIC = 2 µg/mL) .

Q. Table 2: Structure-Activity Relationships (SAR)

PositionModificationBiological ActivityReference
C-2Cl/F substitution↑ Mitochondrial receptor binding
C-3AcetylationGABA receptor modulation
C-7Piperazine addition↑ CNS bioavailability

Advanced: What analytical strategies resolve contradictions in receptor binding selectivity between mitochondrial and central benzodiazepine receptors for halogenated analogs?

Methodological Answer:
Contradictions arise from differential substituent effects. Strategies include:

  • Competitive Binding Assays : ³H-PK11195 (mitochondrial) vs. ³H-flumazenil (central) displacement studies. 3-Bromo-6-chloro analogs show 10-fold selectivity for mitochondrial receptors (Kᵢ = 12 nM vs. 120 nM) .
  • Cryo-EM Imaging : Resolves receptor-ligand complexes, highlighting steric clashes with central receptor Tyr58 in bulkier C-3 substituents .
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences. Chlorine at C-6 reduces central receptor affinity by 1.8 kcal/mol due to unfavorable solvation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.